N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a butan-2-yl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazol-3-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilicity of the amine group and the electrophilicity of the halide can also be employed to achieve higher efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The butan-2-yl and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- N-(Butan-2-yl)-1H-pyrazol-3-amine
- N-(Butan-2-yl)-1-methyl-1H-pyrazol-5-amine
- N-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine
Comparison: N-(Butan-2-yl)-1-methyl-1H-pyrazol-3-amine is unique due to the specific positioning of the butan-2-yl and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development.
Properties
CAS No. |
62400-49-1 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-butan-2-yl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-7(2)9-8-5-6-11(3)10-8/h5-7H,4H2,1-3H3,(H,9,10) |
InChI Key |
ZSVXZDFFWVDGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NN(C=C1)C |
Origin of Product |
United States |
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